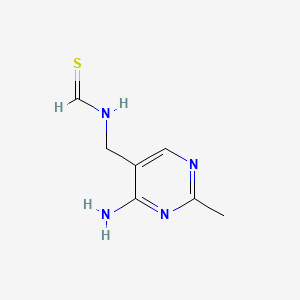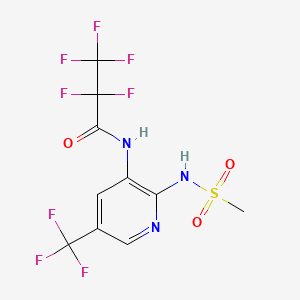
Ethanamine, 2-((R)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a bromophenyl group and a phenylmethoxy group attached to the ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, phenylmethanol, and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with phenylmethanol in the presence of a suitable catalyst to form the intermediate 4-bromophenylmethanol.
Amination Reaction: The intermediate is then subjected to an amination reaction with dimethylamine under controlled conditions to yield the final product, Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with the bromine atom removed or replaced.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Ethanamine, 2-methoxy-
- Ethanamine, 2-phenyl-
- Ethanamine, 2-(4-bromophenyl)-
Comparison: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is unique due to the presence of both a bromophenyl group and a phenylmethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
189298-43-9 |
|---|---|
Molekularformel |
C17H20BrNO |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[(R)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
NUNIWXHYABYXKF-QGZVFWFLSA-N |
Isomerische SMILES |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


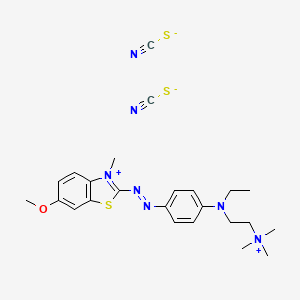
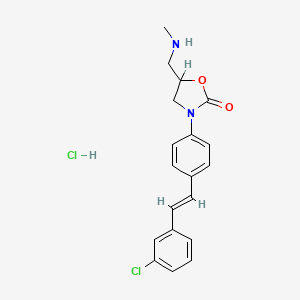
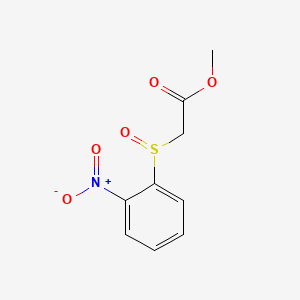



![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)


